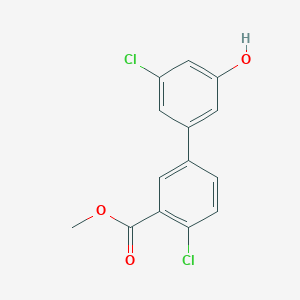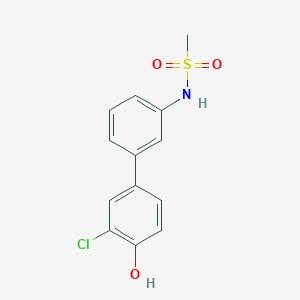
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (also known as 2-CMT) is a chlorinated phenolic compound that is widely used in scientific research. It is used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Applications De Recherche Scientifique
2-CMT has a wide range of scientific research applications. It is used as a starting material for organic synthesis and as a reagent for the synthesis of other compounds. It is also used in the synthesis of polymers, in the synthesis of drugs, and in the synthesis of fluorescent dyes. Additionally, 2-CMT is used in the synthesis of nanomaterials, in the synthesis of catalysts, and in the synthesis of materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of 2-CMT is not yet fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 2-CMT has been shown to have a modulatory effect on the activity of certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT2 receptor.
Biochemical and Physiological Effects
2-CMT has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. Additionally, 2-CMT has been shown to have anti-cancer properties, as well as anti-metastatic and anti-angiogenic properties. Furthermore, 2-CMT has been shown to have neuroprotective and anti-depressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-CMT has several advantages for lab experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, 2-CMT is stable and has a wide range of applications. However, there are some limitations to using 2-CMT in lab experiments. It is not water-soluble, and it has a low solubility in organic solvents. Additionally, it is not biodegradable, so it must be disposed of properly.
Orientations Futures
The potential future directions for 2-CMT are numerous. Further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, research could be conducted to develop new synthesis methods for 2-CMT, as well as to explore its potential applications in the synthesis of other compounds. Furthermore, research could be conducted to explore the potential therapeutic effects of 2-CMT, as well as its potential uses in drug delivery systems. Finally, research could be conducted to explore the potential environmental implications of 2-CMT, as well as its potential uses in green chemistry.
Méthodes De Synthèse
2-CMT is synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-trifluoromethylphenol and 2-methoxy-5-trifluoromethylphenol in the presence of sodium hydroxide. This reaction produces 2-chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol. The second step involves the purification of the product through recrystallization.
Propriétés
IUPAC Name |
2-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIGXFZLENLAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686186 |
Source


|
| Record name | 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
CAS RN |
1261961-50-5 |
Source


|
| Record name | 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)










![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)